Product packaging for Leucocyanidin(Cat. No.:CAS No. 27015-21-0)

Leucocyanidin

Cat. No.: B1218959
CAS No.: 27015-21-0
M. Wt: 306.27 g/mol
InChI Key: SBZWTSHAFILOTE-UHFFFAOYSA-N
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Description

Leucocyanidin is a leucoanthocyanidin.
This compound has been reported in Cassia roxburghii, Koenigia coriaria, and Euphorbia hirta with data available.
derived from dihydro-quercetin and a precursor to cyanidin;  for treatment of hemorroids

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O7 B1218959 Leucocyanidin CAS No. 27015-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZWTSHAFILOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27015-21-0
Record name Leucocyanidin, polymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucocyanidin, polymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Leucocyanidin As a Leucoanthocyanidin Intermediate in Plant Secondary Metabolism

Plant secondary metabolites are a vast array of organic compounds that are not directly involved in the normal growth and development of a plant but are crucial for its interaction with the environment and for its defense mechanisms. researchgate.netfrontiersin.org Flavonoids represent a major class of these secondary metabolites, synthesized through the phenylpropanoid pathway. wikipedia.org

Within this intricate metabolic framework, leucocyanidin (B1674801) emerges as a key player. It is classified as a leucoanthocyanidin, a group of colorless precursors to the colored anthocyanin pigments. wikipedia.org The biosynthesis of these compounds is a multi-step process involving a series of enzymatic reactions. researchgate.net this compound is formed from the reduction of dihydroflavonols, specifically dihydroquercetin, a reaction catalyzed by the enzyme Dihydroflavonol 4-Reductase (DFR). nih.govnih.gov This conversion is a critical step that channels metabolic flow towards the production of important downstream flavonoid products.

Biosynthesis and Metabolic Pathways of Leucocyanidin

Divergent Metabolic Fates of this compound

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Catalysis

The conversion of leucoanthocyanidins to anthocyanidins is a critical step in the anthocyanin biosynthetic pathway. This transformation is primarily mediated by the enzyme leucoanthocyanidin dioxygenase (LDOX), also known as anthocyanidin synthase (ANS) researchgate.netnih.govmdpi.commdpi.com.

Reduction to Flavan-3-ols (Catechin)

This compound can also be channeled into the biosynthesis of proanthocyanidins through its reduction to flavan-3-ols, such as catechin (B1668976). This pathway is primarily governed by the enzyme leucoanthocyanidin reductase (LAR).

Participation in Proanthocyanidin (B93508) (Condensed Tannin) Polymerization

This compound serves as a fundamental building block in the formation of proanthocyanidins, which are polymers of flavan-3-ol (B1228485) units.

Role as Extension Units and Starter UnitsIn proanthocyanidin polymerization, leucoanthocyanidin, after its reduction to catechin by LAR, can function as both a starter unit and an extension unitnih.govresearchgate.netnih.govgenome.jpnih.gov. The initial step often involves the formation of a carbocation intermediate from the flavan-3-ol. This intermediate can then react with another flavan-3-ol molecule, initiating or extending the polymer chain. Leucoanthocyanidin itself is involved in the pathway leading to these unitsnih.gov. Studies suggest that LDOX is essential for proanthocyanidin synthesis, as indicated by the reduced PA levels in tds4 ( LDOX) mutantsnih.gov. The precise role of this compound in initiating or extending these polymeric structures is a key aspect of proanthocyanidin biosynthesis.

Taxonomic and Botanical Distribution Across Plant Species

This compound is widely distributed across numerous plant species, particularly within the vascular plants nih.govresearchgate.net. While specific comprehensive surveys are ongoing, available data indicate its presence in a diverse array of plant families and genera. For instance, it has been identified in species such as Aesculus hippocastanum (Horse chestnut), Anacardium occidentale (Cashew), Vitis vinifera (common grape vine), Theobroma cacao (Cacao), and Zea mays (corn) wikipedia.org. It is also found in Salix species, though its presence can vary, with S. nigricans being an exception where it was not detected capes.gov.br. Furthermore, this compound has been reported in Ficus species, alongside other related compounds like this compound-3-O-β-D-glucopyranoside researchgate.netjournalejmp.com. The distribution of flavan-3-ols, including this compound, shows a chemotaxonomic concordance with plant evolutionary relationships, suggesting its presence is linked to ancestral pathways within plant lineages nih.gov.

Distribution within Plant Organs and Tissues

This compound is not uniformly distributed throughout a plant; its presence and concentration vary significantly depending on the specific organ and tissue researchgate.netoup.com. Research indicates that flavan-3-ols, the class to which this compound belongs, are commonly found in foliage, fruit, bark, roots, rhizomes, and seed coats oup.com. For example, in grapevines (Vitis vinifera), this compound, as a precursor to proanthocyanidins, is found in berries and leaves, with gene expression related to its metabolism being tissue-specific nih.gov. Studies on Salix species have detected leucoanthocyanidins, including this compound, primarily in leaves capes.gov.br. In tea plants (Camellia sinensis), flavan-3-ol monomers are predominantly found in the leaves of aerial parts, while polymeric catechins are located in stems and roots nih.gov. Proanthocyanidins, derived from flavan-3-ols, are also reported in the bark of various tree species, such as Norway spruce oup.com and apple nih.gov.

Varietal and Developmental Stage Influences on this compound Accumulation

The accumulation of this compound can be significantly influenced by genetic variations within a species (varietal differences) and the developmental stage of the plant researchgate.netmdpi.commdpi.com. For instance, studies on blueberry varieties with different fruit colors revealed that the non-expression of the anthocyanidin synthase (ANS) gene, which converts this compound to anthocyanidins, may lead to different fruit colors mdpi.com. In grape development, the expression of genes encoding enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), which are involved in this compound metabolism, is tightly regulated during different developmental stages nih.gov. Research on sainfoin (Onobrychis viciifolia) examined proanthocyanidin biosynthesis across five developmental leaf stages, indicating that the timing of PA biosynthesis is influenced by maturity researchgate.net. Similarly, in rapeseed (Brassica napus), differences in the accumulation patterns of epicatechin and procyanidins (derived from this compound) were observed between yellow-seeded and black-seeded varieties during seed development, with a critical period for accumulation identified between 10 and 20 days after pollination mdpi.com.

Significance in the Flavonoid Biosynthetic Network

Leucocyanidin's importance lies in its position as a branch-point intermediate, directing the flavonoid pathway towards two major classes of compounds: anthocyanins and proanthocyanidins (B150500) (also known as condensed tannins). nih.gov

The metabolic fate of This compound (B1674801) is determined by the action of two key enzymes:

Anthocyanidin Synthase (ANS): Also known as Leucoanthocyanidin Dioxygenase (LDOX), this enzyme catalyzes the oxidation of this compound to form the corresponding colored anthocyanidin, cyanidin. nih.govnih.gov This reaction is a critical step in the biosynthesis of pigments that give many flowers and fruits their vibrant red, purple, and blue colors. nih.govnih.gov

Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of this compound to produce flavan-3-ols, such as catechin (B1668976). wikipedia.orgnih.gov Catechins are the monomeric units that polymerize to form proanthocyanidins, which play vital roles in plant defense against herbivores and pathogens, and contribute to the astringency of many fruits and beverages. researchgate.netwikipathways.org

The following table summarizes the key enzymatic conversions involving this compound:

EnzymeSubstrateProduct(s)
Dihydroflavonol 4-Reductase (DFR) DihydroquercetinThis compound
Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) This compoundCyanidin
Leucoanthocyanidin Reductase (LAR) This compoundCatechin

This data is compiled from sources. nih.govnih.govwikipedia.orgnih.gov

Stereochemistry and Isomeric Forms of Leucocyanidin

Identification and Characterization of Natural Stereoisomers (e.g., 2,3-trans-3,4-cis)

Leucocyanidins exist in nature as various stereoisomers, with the specific configuration influencing their subsequent enzymatic conversions. The most commonly cited natural form is the (2R,3S,4S)-cis-leucocyanidin, which serves as a substrate for anthocyanidin synthase. nih.gov However, other isomers, such as those with a 2,3-trans configuration, have also been identified. The characterization of these isomers relies on sophisticated analytical techniques.

For instance, the identification of a 2,3-cis-3,4-cis-leucocyanidin has been achieved through a combination of High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net In one study, the product of coupled enzyme reactions was purified using phenyl reversed-phase HPLC. researchgate.net Subsequent analysis of the purified compounds by C18 reversed-phase HPLC, alongside chemically synthesized standards, helped in preliminary identification. researchgate.net

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which can be distinct for different isomers. researchgate.netamanote.com Further definitive structural elucidation is accomplished using 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which reveal the connectivity and spatial relationships between protons and carbons in the molecule, allowing for the assignment of the relative stereochemistry (cis or trans) at the C2-C3 and C3-C4 positions. researchgate.net The (2R,3S,4R)-(+)-3,4,5,7,3',4'-hexahydroxyflavan, an isomer of leucocyanidin (B1674801), was synthesized and characterized using 1H and 13C NMR. documentsdelivered.com

Table 1: Identified Natural Stereoisomers of this compound

Stereoisomer Name Common Configuration Key Identification Methods
(+)-Leucocyanidin (2R,3S,4S) or 2,3-trans-3,4-cis HPLC, MS/MS, NMR researchgate.netwikipedia.org
cis-Leucocyanidin 2,3-cis-3,4-cis HPLC, MS/MS, NMR researchgate.net
This compound Isomer (2R,3S,4R) Synthesis and NMR documentsdelivered.comresearchgate.net

Acid-Catalyzed Epimerization and Isomer Interconversion

The stereochemical configuration of this compound is not always stable, particularly under acidic conditions. Acid-catalyzed epimerization can lead to the interconversion of different isomers. This process typically involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. The subsequent nucleophilic attack by water can occur from either face of the planar carbocation, leading to a mixture of isomers.

This phenomenon is particularly relevant at the C4 position. The formation of a 4-carbocation allows for the conversion between different stereoisomers. sci-hub.se For example, synthetic leucocyanidins with a (2R,3S,4R) configuration can be converted to the natural (2R,3S,4S) isomers within a reaction mixture. sci-hub.se This interconversion is significant because it can affect the availability of the correct substrate for enzymes in biosynthetic pathways. While specific studies detailing the acid-catalyzed epimerization of this compound itself are not extensively detailed in the provided context, the principle is a known phenomenon in flavonoid chemistry. mdpi.com The instability of related compounds under acidic conditions, leading to the formation of isomers, supports the hypothesis that this compound would undergo similar transformations. mdpi.com

Impact of Stereochemistry on Enzymatic Recognition and Reaction Specificity

Enzymes are highly specific catalysts, and their ability to recognize and bind to a substrate is heavily dependent on the substrate's stereochemistry. researchgate.networthington-biochem.com This principle is clearly demonstrated in the biosynthesis of flavonoids involving this compound.

The enzyme Anthocyanidin Synthase (ANS), a key enzyme in the production of colored anthocyanins, shows a strong preference for a specific stereoisomer of this compound. ANS, a 2-oxoglutarate-dependent oxygenase, primarily catalyzes the oxidation of (2R,3S,4S)-cis-leucoanthocyanidins. nih.govnih.gov The stereochemistry at the C-4 position of the this compound substrate critically affects the distribution of products. nih.govwikipedia.org In vitro studies have shown that when different this compound stereoisomers are provided to ANS, the reaction yields varying amounts of cyanidin, quercetin (B1663063), and dihydroquercetin, highlighting the enzyme's sensitivity to the substrate's 3D structure. nih.gov

Another important enzyme, Leucoanthocyanidin Reductase (LAR), is responsible for the synthesis of flavan-3-ols (catechins) from leucoanthocyanidins. LAR specifically uses (2R,3S)-catechin to produce 2,3-trans-3,4-cis-leucocyanidin, demonstrating stereochemical control in the synthesis of this particular isomer. wikipedia.org The specificity of these enzymes ensures that the correct precursors are channeled into the appropriate biosynthetic pathways, leading to the formation of either anthocyanins or proanthocyanidins (B150500).

Table 2: Enzymatic Specificity for this compound Stereoisomers

Enzyme Preferred Substrate Stereochemistry Primary Product(s)
Anthocyanidin Synthase (ANS) (2R,3S,4S)-cis-leucocyanidin nih.govnih.gov Anthocyanidins (e.g., Cyanidin), Dihydroquercetin, Quercetin nih.gov
Leucoanthocyanidin Reductase (LAR) (2R,3S)-Catechin (for reverse reaction) 2,3-trans-3,4-cis-Leucocyanidin wikipedia.org

Analytical Methodologies and Characterization of Leucocyanidin

Extraction and Purification Techniques

The isolation of leucocyanidin (B1674801) from complex plant matrices requires carefully optimized extraction and purification strategies to yield a compound of high purity for subsequent analysis.

Solvent extraction is a primary and widely used technique for isolating flavonoids, including this compound, from plant materials. The efficiency of this process is highly dependent on the choice of solvent and the optimization of various physical parameters.

Solvent Selection: Leucocyanidins are polar molecules, making polar solvents the most effective for their extraction. Commonly used solvents include methanol, ethanol, and acetone, often in aqueous mixtures. The polarity of these solvents is similar to that of the target phytochemicals, enhancing solubility and extraction yield.

Process Optimization: Several factors are critical for maximizing the recovery of this compound while minimizing degradation.

Acidification: The addition of a small amount of weak acid, such as acetic or formic acid, to the solvent system is a common practice. This helps to maintain the stability of the flavonoid structure.

Temperature: Higher temperatures can increase the solubility and extraction rate of the compound. However, excessive heat can lead to degradation, so a balance must be struck. Optimized temperatures are determined empirically for each plant source.

Time: The duration of the extraction also influences the yield. Longer extraction times generally lead to higher recovery, but prolonged exposure to solvents and higher temperatures can also increase the risk of chemical degradation.

Techniques such as ultrasound-assisted extraction (UAE) may also be employed to enhance the process by improving solvent penetration and mass transfer, often allowing for reduced extraction times and temperatures.

Following initial solvent extraction, the crude extract contains a mixture of various phytochemicals. Chromatographic techniques are essential for isolating this compound from these other compounds.

Column chromatography is a crucial step for the initial purification and fractionation of the crude extract. Sephadex LH-20 is a particularly effective medium for this purpose.

Sephadex LH-20 is a bead-formed, cross-linked dextran that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties. This dual nature allows it to be used with a wide range of solvents, from water to organic solvents like methanol and ethanol. Separation on Sephadex LH-20 can occur based on two principles:

Molecular Sizing (Gel Filtration): In certain solvents, larger molecules are excluded from the pores of the beads and elute first, while smaller molecules penetrate the pores and elute later.

Partition Chromatography: Due to its dual hydrophilic/lipophilic character, the medium can separate compounds based on their polarity. This unique selectivity is highly effective for separating closely related flavonoid species.

Pure methanol or aqueous methanol mixtures are common eluents used to isolate flavonoid fractions from plant extracts using a Sephadex LH-20 column.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. While analytical HPLC is used for qualitative and quantitative determination, preparative HPLC is employed to isolate and purify a sufficient quantity of the compound for further studies, such as structural elucidation. mdpi.com

The primary objective of preparative HPLC is to obtain the target compound at a high level of purity. mdpi.com The methodology often involves scaling up a validated analytical method. Reversed-phase columns (e.g., C18, Phenyl) are commonly used, where a polar mobile phase (often a mixture of acidified water and acetonitrile or methanol) is run through the column. The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase. By collecting the fraction corresponding to the elution time of this compound, a highly purified sample can be obtained. nih.gov

After purification, the purity of the isolated this compound must be confirmed. This is typically achieved using a validated analytical HPLC method coupled with a detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS). Method validation ensures that the analytical procedure is reliable, accurate, and reproducible. Key validation parameters include:

Linearity: Establishes the relationship between the concentration of the analyte and the detector response. A linear calibration curve is generated using standards of known concentration.

Accuracy: Measures the closeness of the experimental value to the true value, often determined by performing recovery studies on a sample spiked with a known amount of pure standard.

Precision: Assesses the degree of scatter between a series of measurements. It is typically evaluated at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 1: Key Parameters for Purity Validation via HPLC
Validation ParameterDescriptionTypical Acceptance Criteria
LinearityDemonstrates that the detector response is directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.99
AccuracyThe closeness of test results to the true value, often expressed as percent recovery.Recovery within 85-115%
PrecisionThe agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as Relative Standard Deviation (RSD).RSD ≤ 15%
LODThe lowest concentration of analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) of 3:1
LOQThe lowest concentration of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise Ratio (S/N) of 10:1

Chromatographic Separation Strategies

Spectroscopic Characterization

Once a pure sample of this compound is obtained, its chemical structure is elucidated and confirmed using a combination of spectroscopic methods. Each technique provides unique information about the molecule's framework and functional groups.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the chemical formula (C₁₅H₁₄O₇ for this compound). nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which aids in structural elucidation. Studies have shown that stereoisomers of this compound, such as the 3,4-cis and 3,4-trans isomers, exhibit distinct fragmentation pathways, making MS/MS a valuable tool for stereochemical analysis. nih.gov The main difference observed is in the dehydration of the 3,4-diol; the cis isomer can lose a hydroxyl group from either the C3 or C4 position, while the trans isomer loses it only from the C3 position. nih.gov

Table 2: Experimental Mass Spectrometry Data for this compound
ParameterValue / ObservationReference
Molecular FormulaC₁₅H₁₄O₇ nih.gov
Molecular Weight306.27 g/mol nih.gov
Precursor Ion (m/z) [M-H]⁻303.0515 nih.gov
Major MS/MS Fragment Ions (m/z)285.0403, 137.0249, 125.0251, 153.0188 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete carbon-hydrogen framework of a molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Signals in the aromatic region (typically δ 6-8 ppm) correspond to the protons on the A and B rings of the flavonoid structure.

¹³C NMR: Shows the signals for each unique carbon atom in the molecule, revealing the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the connectivity of the atoms within the molecule. The structures of this compound stereoisomers have been confirmed using NMR spectroscopy. nih.govanalis.com.my

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. While this compound itself is colorless, its underlying flavonoid structure possesses chromophores that absorb in the UV range. Flavonoids typically exhibit two main absorption bands:

Band I: Absorption in the longer wavelength region (typically >300 nm), which is associated with the B-ring cinnamoyl system.

Band II: Absorption in the shorter wavelength region (typically 240–280 nm), attributed to the A-ring benzoyl system. researchgate.net The exact position of the maximum absorbance (λmax) can provide clues about the hydroxylation pattern of the rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the this compound molecule, which are characteristic of its flavonoid structure. The absorption spectrum of this compound is primarily influenced by the benzoyl and cinnamoyl moieties of its structure. Generally, flavonoids exhibit two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, arising from the A-ring benzoyl system.

For this compound, the UV absorption spectrum is a key indicator of its basic flavonoid skeleton. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent used and the substitution pattern on the aromatic rings. Research has shown that the absorption spectrum of the 3,4-cis isomer of this compound displays a maximum at 278 nm. fao.org This absorption is characteristic of the flavan-3-ol (B1228485) structure, which lacks the extended conjugation present in colored anthocyanidins.

Table 1: UV-Vis Absorption Data for a this compound Stereoisomer

Stereoisomerλmax (nm)Solvent
(+)-2,3-trans-3,4-cis-leucocyanidin27850% (v/v) aqueous methanol

Note: Data for other stereoisomers are not readily available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of this compound isomers. Through the analysis of 1H and 13C NMR spectra, including chemical shifts (δ), coupling constants (J), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), the relative configuration of the chiral centers at C2, C3, and C4 can be elucidated.

The proton NMR spectrum provides detailed information about the connectivity and spatial arrangement of hydrogen atoms. The coupling constants between adjacent protons, particularly J2,3, J3,4, are critical in defining the relative stereochemistry of the heterocyclic C-ring. For instance, a larger coupling constant is typically observed for a trans-diaxial relationship between protons, while a smaller coupling constant suggests a cis or equatorial-axial relationship.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the proton and carbon signals, respectively. NOESY and its rotating-frame equivalent, ROESY, are particularly powerful in confirming stereochemical assignments by identifying protons that are close to each other in space, regardless of their through-bond connectivity. columbia.edunanalysis.comacdlabs.comlibretexts.org

Detailed NMR data has been reported for specific this compound stereoisomers, allowing for their precise structural identification. researchgate.netmdpi.com

Table 2: 1H NMR Spectroscopic Data (δ in ppm, J in Hz) for this compound Stereoisomers

Proton(+)-2,3-trans-3,4-cis-leucocyanidin (in d6-acetone)2,3-cis-3,4-cis-leucocyanidin (in D2O)
H-25.11 (d, J=4.0)5.41 (d, J=4.1)
H-34.14 (dd, J=4.0, 3.1)4.49 (t, J=4.2)
H-44.70 (d, J=3.1)-
H-66.00 (d, J=2.2)6.13 (d, J=2.2)
H-85.92 (d, J=2.2)6.09 (d, J=2.2)
H-2'7.03 (d, J=1.9)7.00 (d, J=2.0)
H-5'6.86 (d, J=8.1)6.90 (d, J=8.1)
H-6'6.91 (dd, J=8.1, 1.9)6.89 (dd, J=8.1, 2.0)

Note: The H-4 signal for 2,3-cis-3,4-cis-leucocyanidin was obscured by the residual water peak in the reported spectrum. Data for the (+)-2,3-trans-3,4-trans-leucocyanidin stereoisomer is not readily available in the cited literature.

Table 3: 13C NMR Spectroscopic Data (δ in ppm) for a this compound Stereoisomer

Carbon2,3-cis-3,4-cis-leucocyanidin (in D2O)
C-277.1
C-370.0
C-467.2
C-4a100.2
C-5156.4
C-696.6
C-7157.2
C-895.8
C-8a155.8
C-1'130.6
C-2'115.1
C-3'144.9
C-4'145.5
C-5'115.8
C-6'119.2

Note: Data for other stereoisomers are not readily available in the cited literature.

Mass Spectrometry (MS/MS) and Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to provide structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule, typically as a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.

The fragmentation pathways of this compound stereoisomers can be distinct, providing a method for their differentiation. In positive ion mode, the fragmentation of the [M+H]+ ion (m/z 307) of 3,4-cis- and 3,4-trans-leucocyanidin has been studied in detail. A key difference lies in the mode of dehydration of the 3,4-diol. The 3,4-cis isomer can lose a hydroxyl group from either the C3 or C4 position, while the 3,4-trans isomer primarily loses the hydroxyl group from the C3 position.

This difference in fragmentation leads to unique product ions that are characteristic of each stereoisomer. For example, the fragment ion at m/z 139 is a major fragment for 3,4-cis-leucocyanidin but is not observed in the MS/MS spectrum of the 3,4-trans isomer. Conversely, the fragmentation of the 3,4-trans isomer produces major fragment ions at m/z 127, 155, 163, 271, and 289. The relative intensities of common fragment ions, such as those at m/z 155 and 163, can also differ between the two isomers.

Table 4: Major Fragment Ions in Positive Ion ESI-MS/MS of this compound Stereoisomers

m/z3,4-cis-leucocyanidin3,4-trans-leucocyanidin
289PresentPresent
271-Present
163PresentPresent
155PresentPresent
139PresentAbsent
127-Present

Note: This table highlights the key differentiating fragment ions.

Chemical Synthesis and Derivatization of Leucocyanidin

Synthetic Routes from Precursors (e.g., Dihydroquercetin Reduction)

The most common laboratory method for synthesizing leucocyanidin (B1674801) is through the chemical reduction of its corresponding dihydroflavonol, (+)-dihydroquercetin, also known as taxifolin. wikipedia.orgnih.govfrontiersin.orgmdpi.com This non-enzymatic process typically employs a reducing agent to convert the ketone group at the C4 position of dihydroquercetin into a hydroxyl group, yielding the flavan-3,4-diol structure of this compound.

Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation. wikipedia.orgdoi.org The reaction involves dissolving (+)-dihydroquercetin in a suitable solvent, such as ethanol, and then introducing sodium borohydride to initiate the reduction. frontiersin.org While effective, this chemical reduction method often results in a mixture of stereoisomers, primarily the 2,3-trans-3,4-trans isomer of this compound. doi.org

An alternative, more complex synthetic route has been developed starting from (+)-catechin. mdpi.com This multi-step process involves benzylation, acetoxylation, hydrolysis, oxidation, deprotection, and stereoselective reduction to convert (+)-catechin into 2,3-trans-3,4-trans-leucocyanidin. mdpi.com Although this method is less direct, it provides another pathway to obtain flavan-3,4-diols for research purposes. mdpi.com

Table 1: Comparison of this compound Synthetic Routes

PrecursorPrimary MethodKey ReagentPrimary ProductReference
(+)-DihydroquercetinChemical ReductionSodium Borohydride(±)-Leucocyanidin (mixture of isomers) wikipedia.orgdoi.orgmdpi.com
(+)-CatechinMulti-step SynthesisVarious2,3-trans-3,4-trans-leucocyanidin mdpi.com

Chemical Modification and Derivatization Strategies (e.g., Methylation, Acetylation)

Chemical derivatization is the process of chemically altering a compound to enhance its detection, improve its stability, or prepare it for further reactions. libretexts.org For this compound, derivatization strategies such as methylation and acetylation target its multiple hydroxyl groups. These modifications are essential for structural characterization and for studying the roles of specific hydroxyl groups in chemical reactions.

Methylation: This process involves adding a methyl group (CH₃) to one or more of the hydroxyl groups. An isomer of this compound, (2R,3S,4R)-(+)-3,4,5,7,3',4'-hexahydroxyflavan, has been synthesized and characterized through the formation of its 5,7,3',4'-tetramethyl ether. documentsdelivered.com This derivatization is useful for structural elucidation using techniques like NMR spectroscopy. documentsdelivered.com In the broader context of epigenetics, methylation is a key chemical modification of proteins and DNA, typically involving the transfer of a methyl group from S-adenosylmethionine (SAM). nih.govnih.gov

Acetylation: Acetylation involves the introduction of an acetyl group (CH₃CO) to the hydroxyl groups, forming ester linkages. This is a common strategy to "protect" hydroxyl groups during multi-step syntheses, preventing them from reacting while other parts of the molecule are being modified. mdpi.com For instance, acetoxylation is a key step in the synthesis of this compound from catechin (B1668976). mdpi.com In biological systems, acetylation and deacetylation, catalyzed by enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs), are crucial for gene regulation. youtube.com

These derivatization techniques are critical tools in the chemical analysis and synthetic chemistry of flavonoids like this compound. researchgate.net

Synthesis of Specific this compound Stereoisomers

The stereochemistry of this compound is critical as different isomers exhibit different reactivity and biological functions. Laboratory synthesis can be tailored to produce specific stereoisomers by choosing between chemical and enzymatic reduction methods. doi.org

Chemical Synthesis: The reduction of (+)-(2R,3R)-dihydroquercetin with sodium borohydride primarily yields the 2,3-trans-3,4-trans isomer of this compound, which is systematically named (2R,3S,4R)-3,3′,4,4′,5,7-hexahydroxyflavan. doi.org This method, while straightforward, can produce a mixture of isomers.

Enzymatic Synthesis: In contrast to chemical methods, enzymatic reduction is highly stereospecific. mdpi.com In plants, the enzyme dihydroflavonol 4-reductase (DFR) stereospecifically converts (+)-dihydroflavonols into their corresponding (2R,3S,4S)-flavan-3,4-diols using NADPH as a cofactor. mdpi.com When applied in the laboratory, this enzymatic reduction of (+)-dihydroquercetin produces the 2,3-trans-3,4-cis isomer, known as (2R,3S,4S)-leucocyanidin. doi.org This is considered the natural isomer.

Furthermore, the 3,4-trans isomer can be partially converted to the more reactive 3,4-cis isomer under mild acidic conditions. doi.orgfrontiersin.org The 3,4-cis isomer is noted to be more acid-labile and more reactive in subsequent condensation reactions. doi.org

Table 2: Stereoselective Synthesis of this compound from (+)-Dihydroquercetin

MethodKey Reagent/EnzymePredominant Stereoisomer ProducedConfiguration NameReference
Chemical ReductionSodium Borohydride (NaBH₄)2,3-trans-3,4-trans(2R,3S,4R)-Leucocyanidin doi.org
Enzymatic ReductionDihydroflavonol 4-Reductase (DFR)2,3-trans-3,4-cis(2R,3S,4S)-Leucocyanidin doi.orgmdpi.com

Laboratory Synthesis of Proanthocyanidins (B150500) Involving this compound

This compound is a key intermediate in the biosynthesis of proanthocyanidins (also known as condensed tannins). mdpi.com In the laboratory, synthetic this compound serves as a crucial building block for mimicking this natural polymerization process. It functions as an "extension unit" that condenses with "starter units" like (+)-catechin or (-)-epicatechin. mdpi.comnih.gov

The condensation reaction is typically carried out under mild acidic conditions (e.g., pH 5) at ambient temperatures. wikipedia.orgrsc.org Under these conditions, this compound is thought to form a carbocation or a quinone methide intermediate, which is highly electrophilic. mdpi.comacs.org This reactive intermediate is then attacked by the nucleophilic C8 or C6 position of a flavan-3-ol (B1228485) molecule like (+)-catechin. nih.gov

When molar equivalents of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin are reacted, a rapid condensation occurs. wikipedia.orgrsc.org This process yields a series of proanthocyanidin (B93508) oligomers:

Dimers: The all-trans- frontiersin.org- and documentsdelivered.com-bi-[(+)-catechins], known as procyanidin (B600670) B3 and procyanidin B6. wikipedia.org

Trimers: The all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[(+)-catechins], which include procyanidin C2 and its isomer. wikipedia.org

Tetramers: The reaction can proceed further to form all-trans- frontiersin.org-linked tetraflavanoid analogues. rsc.org

This laboratory synthesis provides fundamental support for the proposed mechanisms of proanthocyanidin formation in nature and allows for the production of specific oligomers for further study. mdpi.comrsc.org

Biological Activities and Mechanistic Studies

Interactions with Enzymes in Flavonoid Biosynthesis

Leucocyanidin (B1674801) is a pivotal intermediate in the plant flavonoid biosynthesis pathway, serving as a direct precursor for the synthesis of anthocyanins and proanthocyanidins (B150500). Its formation and subsequent conversion are orchestrated by a series of specific enzymes.

The primary route to this compound involves the action of dihydroflavonol 4-reductase (DFR) . DFR catalyzes the stereospecific reduction of dihydroflavonols, such as dihydroquercetin (DHQ), dihydrokaempferol (B1209521) (DHK), and dihydromyricetin (B1665482) (DHM), into their corresponding leucoanthocyanidins: this compound, leucopelargonidin (B191709), and leucodelphinidin, respectively mdpi.complos.orgfrontiersin.orgmdpi.comnih.govmdpi.combiotech-asia.orgnih.gov. DFR is considered a key enzyme that controls the carbon flux towards anthocyanin and proanthocyanidin (B93508) synthesis biotech-asia.org. The substrate specificity of DFR is crucial in determining the types of anthocyanins produced by a plant frontiersin.orgmdpi.com.

Following its formation, this compound can undergo further enzymatic modifications. Leucoanthocyanidin reductase (LAR) converts this compound into (+)-catechin, a flavan-3-ol (B1228485) and a building block for proanthocyanidins mdpi.commdpi.comnih.govmdpi.com. Concurrently, anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the conversion of this compound into cyanidin, an anthocyanidin responsible for red and purple pigmentation in plants mdpi.commdpi.comnih.govgoogle.com.

Enzymes earlier in the pathway, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) , are responsible for the initial steps, leading to chalcones and flavanones, which are then converted to dihydroflavonols. Flavanone (B1672756) 3-hydroxylase (F3H) catalyzes the hydroxylation of flavanones to dihydroflavonols, and flavonoid 3'-hydroxylase (F3'H) plays a role in hydroxylating precursors like dihydrokaempferol to dihydroquercetin, a direct precursor to this compound mdpi.comnih.govbiotech-asia.orgmdpi.comgoogle.comresearchgate.netfrontiersin.org.

The following table summarizes the key enzymatic interactions involving this compound and its direct precursors/products within the flavonoid biosynthesis pathway:

EnzymePrimary Substrate(s)Primary Product(s)Role in this compound PathwayReferences
Dihydroflavonol 4-reductase (DFR)Dihydroquercetin (DHQ)This compoundCatalyzes the reduction of DHQ to form this compound. mdpi.complos.orgfrontiersin.orgmdpi.comnih.govmdpi.combiotech-asia.orgnih.gov
Leucoanthocyanidin Reductase (LAR)This compound(+)-CatechinConverts this compound into catechin (B1668976), a precursor for proanthocyanidins. mdpi.commdpi.comnih.govmdpi.com
Anthocyanidin Synthase (ANS)This compoundCyanidinOxidizes this compound to cyanidin, an anthocyanidin pigment. mdpi.commdpi.comnih.govgoogle.com
Flavonoid 3'-hydroxylase (F3'H)Dihydrokaempferol (DHK)Dihydroquercetin (DHQ)Hydroxylates DHK to DHQ, which is then a substrate for DFR to form this compound. mdpi.comnih.govmdpi.comresearchgate.net
Dihydroflavonol 4-reductase (DFR)Dihydrokaempferol (DHK), Dihydromyricetin (DHM)Leucopelargonidin, LeucodelphinidinAlso involved in the formation of other leucoanthocyanidins from different dihydroflavonols. mdpi.comfrontiersin.orgmdpi.comnih.govmdpi.combiotech-asia.org

Cellular Effects and Molecular Interactions (in vitro and non-human models)

Influence on Cellular Pathways (e.g., cell cycle, apoptosis in non-human cells)

The available scientific literature, as represented by the search results, primarily details this compound's role within the biochemical pathways of plant secondary metabolism. Specific studies examining the direct influence of this compound on cellular pathways such as the cell cycle or apoptosis in non-human cell models are not extensively covered in the provided information. Research in this area often focuses on the biosynthetic enzymes and the resulting flavonoid compounds' downstream effects, rather than the direct cellular pathway modulation by this compound itself in non-plant systems.

Molecular Mechanisms of Action (e.g., electron affinity, reactivity patterns)

This compound's primary molecular mechanism of action, as indicated by research, is its potent antioxidant activity . This activity stems from its chemical structure, which allows it to readily donate electrons. By donating electrons, this compound can neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA . This electron-donating capability is directly related to its electron affinity and the reactivity patterns inherent in its polyphenol structure. The presence of multiple hydroxyl groups on its flavan-3,4-diol backbone contributes to its capacity to stabilize free radicals through resonance, making it an effective scavenger.

List of Compounds Mentioned:

Afzelechin

Anthocyanidin

Anthocyanidin synthase (ANS)

Anthocyanin

Catechin

Chalcone

Chalcone isomerase (CHI)

Chalcone synthase (CHS)

Cyanidin

Delphinidin

Dihydroflavonol

Dihydroflavonol 4-reductase (DFR)

Dihydrokaempferol (DHK)

Dihydromyricetin (DHM)

Dihydroquercetin (DHQ)

Epicatechin

Eriodictyol

Flavan-3-ol

Flavanone

Flavanone 3-hydroxylase (F3H)

Flavonoid

Flavonoid 3'-hydroxylase (F3'H)

Flavonol

Kaempferol

Leucoanthocyanidin

Leucoanthocyanidin dioxygenase (LDOX)

Leucoanthocyanidin reductase (LAR)

Leucodelphinidin

Leucopelargonidin

this compound

Liquiritigenin

Malvidin

Myricetin

Naringenin (B18129)

Pelargonidin

Petunidin

Proanthocyanidin

Quercetin (B1663063)

Tricin

Role of Leucocyanidin in Plant Physiology and Stress Responses

Contribution to Plant Pigmentation (Anthocyanin Precursor)

Leucocyanidin (B1674801) serves as a direct precursor in the biosynthesis of anthocyanidins, which are the aglycones of anthocyanins ontosight.ai. Anthocyanins are water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in many plant tissues, including flowers, fruits, and leaves ontosight.aimdpi.com. The metabolic pathway leading to anthocyanins involves the reduction of dihydroflavonols by dihydroflavonol 4-reductase (DFR) to form leucoanthocyanidins, such as this compound. These leucoanthocyanidins are then oxidized by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to produce anthocyanidins mdpi.commdpi.com. Specifically, this compound contributes to the red and pink coloration in various plant species nih.gov. The conversion of this compound to anthocyanidins is a critical step that dictates the final pigment profile and, consequently, the visual characteristics of the plant mdpi.com.

Involvement in Condensed Tannin (Proanthocyanidin) Formation

This compound is a pivotal intermediate in the synthesis of proanthocyanidins (B150500) (PAs), commonly referred to as condensed tannins nih.govnih.govoup.com. PAs are polymeric compounds composed of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin nih.gov. The formation of PAs involves the enzymatic reduction of this compound by leucoanthocyanidin reductase (LAR) to produce catechin, a key monomer for PA polymers nih.govwikipedia.orgontosight.ainih.gov. Under mild acidic conditions, this compound can also directly condense with catechin to form oligomeric procyanidins, yielding significant amounts of these polymers mdpi.com.

Data Table 1: Proanthocyanidin (B93508) Synthesis Yields

ReactantsConditionsProductsYield
This compound + (+)-CatechinpH 5.0, 25°CProcyanidin (B600670) B3, B6, C2, C2 isomer, Tetramer60–75%

Proanthocyanidins are recognized for their role in protecting plants against herbivores and are important contributors to the quality of many fruits nih.gov.

Functions in Plant Defense Mechanisms

This compound and its derivatives, particularly proanthocyanidins, are actively involved in plant defense, providing protection against a range of biotic and abiotic threats.

Against Herbivores

Proanthocyanidins, synthesized from this compound, act as a significant deterrent against herbivorous insects nih.govoup.com. These polymerized flavonoids can interfere with the digestive systems of leaf-consuming insects, thereby reducing their performance and survival researchgate.netresearchgate.net. Studies have indicated that flavonoids, including this compound, are part of a complex metabolic network that contributes to the chemical defense of plants like poplars against herbivores researchgate.net. While PAs effectively deter generalist herbivores, some specialized herbivores may utilize them as precursors for their own defensive compounds researchgate.net.

Against Pathogens and Microorganisms

This compound itself exhibits antimicrobial properties, capable of inhibiting the growth of various pathogenic bacteria and fungi . This direct antimicrobial activity contributes to the plant's defense against infections. Furthermore, proanthocyanidins derived from this compound also display antimicrobial activity, further bolstering the plant's resistance to pathogens and microorganisms frontiersin.orgnih.gov. The broader class of flavonoids, to which this compound belongs, is generally recognized for its role in defending plants against pathogens researchgate.net.

Response to Environmental Stresses (e.g., UV radiation)

Flavonoids, including this compound, play a role in plant defense against environmental stresses, notably ultraviolet (UV) radiation researchgate.net. UV-B and UV-C radiation are known to induce the production of secondary metabolites, including flavonoids, which help protect plant tissues frontiersin.orgnih.gov. This compound is critical in the biosynthesis of flavonoids that are essential for plant defense against UV radiation . Moreover, anthocyanins, which are synthesized from leucoanthocyanidins like this compound, are known to contribute to UV resistance and the scavenging of reactive oxygen species (ROS) generated by UV exposure researchgate.net.

Data Table 2: Reactivity Profile of this compound and Related Flavonoids

CompoundElectrophilicity Index (ω)Nucleophilicity Index (N)HOMO-LUMO Gap (Δε) (eV)
This compound1.683.202.47
Quercetin (B1663063)-5.153.053.31
Cyanidin3.29-0.16

The lower HOMO-LUMO gap of this compound (2.47 eV) compared to quercetin (3.31 eV) indicates higher reactivity, which is significant for its role as a biosynthetic intermediate .

Data Table 3: Selected Plant Occurrence of this compound

Plant SpeciesCommon Name
Hordeum vulgareBarley
Vitis viniferaGrapevine
Litchi chinensisLychee
Malus domesticaApple
Theobroma cacaoCacao
Solanum melongenaEggplant
Arachis hypogaeaPeanut
Populus spp.Poplar
Aesculus hippocastanumHorse chestnut
Zea maysCorn, Maize

This compound is a widely distributed compound found in numerous plant species, underscoring its fundamental importance in plant biochemistry wikipedia.org.

Compound Name List:

this compound

Anthocyanins

Anthocyanidins

Proanthocyanidins (PAs)

Condensed Tannins

Catechin

Epicatechin

Dihydroflavonols

Dihydroquercetin (DHQ)

Dihydrokaempferol (B1209521)

Dihydromyricetin (B1665482)

Flavan-3,4-diols

Flavan-3-ols

Cyanidin

Pelargonidin

Delphinidin

Quercetin

Leucopelargonidin (B191709)

Leucodelphinidin

Afzelechin

Gallocatechin

Epiafzelechin

Epigallocatechin

Epicatechin gallate (ECG)

Epigallocatechin gallate (EGCG)

Biotechnological Production and Metabolic Engineering of Leucocyanidin

In Vitro Plant Cell and Tissue Culture for Leucocyanidin (B1674801) Production

Plant cell and tissue culture techniques offer a controlled environment for the production of secondary metabolites like this compound, independent of geographical and climatic constraints. benthamscience.com While much of the research has focused on the accumulation of downstream products like anthocyanins, the principles are directly applicable to optimizing the production of their precursor, this compound. mdpi.comresearchgate.net

Strategies to enhance the yield of flavonoids in plant cell cultures include the optimization of culture conditions such as media composition, pH, temperature, and light. benthamscience.com For instance, the manipulation of phytohormones, such as auxins and cytokinins, can significantly influence the metabolic flux towards the flavonoid pathway. The use of elicitors, which are compounds that trigger defense responses in plants, has also been shown to stimulate the production of secondary metabolites.

Furthermore, precursor feeding, where intermediates of the biosynthetic pathway are supplied to the culture medium, can enhance the production of the desired compound. For this compound, feeding cultures with precursors like naringenin (B18129) or dihydroquercetin could potentially increase its accumulation. Two-stage cultivation systems, where the first stage is optimized for biomass growth and the second for secondary metabolite production, have also been successfully employed to increase the yields of various plant-derived compounds. researchgate.net

Engineered Microbial Host Systems for Flavonoid and this compound Synthesis

Microbial fermentation presents an attractive alternative to plant-based systems for the production of flavonoids due to the rapid growth rates and well-established genetic tools available for hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.net The entire biosynthetic pathway for flavonoids can be reconstituted in these microorganisms, enabling the de novo synthesis of complex plant secondary metabolites from simple carbon sources. nih.gov

The synthesis of this compound in a microbial host begins with the production of the precursor dihydroquercetin. This is typically achieved by introducing a set of genes encoding enzymes such as phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H). Dihydroquercetin is then converted to this compound by the action of dihydroflavonol 4-reductase (DFR). nih.gov

Significant metabolic engineering efforts have been directed at optimizing the production of flavonoids in microbial hosts. These include balancing the expression levels of pathway enzymes, increasing the supply of essential precursors like malonyl-CoA, and eliminating competing metabolic pathways. For example, augmenting the intracellular availability of the precursor UDP-glucose has been shown to be a rate-limiting step in the production of glucoside compounds and is relevant for downstream glycosylation of this compound products. nih.gov

Genetic Manipulation of Biosynthetic Pathways to Enhance or Divert this compound Flux

The manipulation of genes encoding key enzymes in the flavonoid biosynthetic pathway is a powerful strategy to control the metabolic flux and enhance the accumulation of desired intermediates like this compound. This can be achieved by either overexpressing genes that lead to this compound or downregulating genes that divert precursors to other branches of the pathway.

This compound sits (B43327) at a critical branch point in the flavonoid pathway. It can be converted to catechin (B1668976) by leucoanthocyanidin reductase (LAR), to anthocyanidins by anthocyanidin synthase (ANS), or it can serve as an extension unit in the biosynthesis of proanthocyanidins (B150500). nih.gov Therefore, the targeted manipulation of these enzymes is crucial for maximizing this compound yield.

Dihydroflavonol 4-reductase (DFR) is the enzyme responsible for the conversion of dihydroflavonols to their corresponding leucoanthocyanidins. frontiersin.org Overexpression of the DFR gene has been shown to increase the accumulation of flavonoids and can enhance resistance to plant pathogens. frontiersin.org Specifically, the overexpression of DFR can lead to a higher flux of dihydroquercetin towards this compound. nih.govresearchgate.net The substrate specificity of DFR is a critical factor, as some DFR enzymes can efficiently reduce dihydrokaempferol (B1209521) and dihydromyricetin (B1665482) in addition to dihydroquercetin, leading to the production of leucopelargonidin (B191709) and leucodelphinidin, respectively. nih.gov

Leucoanthocyanidin reductase (LAR) catalyzes the conversion of this compound to (+)-catechin, a key monomer for proanthocyanidin (B93508) synthesis. researchgate.net To enhance the accumulation of this compound, the downregulation of LAR expression can be employed. This can be achieved through techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene editing. By reducing the activity of LAR, the conversion of this compound to catechin is minimized, leading to its accumulation.

Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), is responsible for the oxidation of leucocyanidins to anthocyanidins. nih.gov Similar to LAR, the downregulation of ANS can prevent the conversion of this compound to downstream products, thereby increasing its intracellular concentration. In vitro studies have shown that ANS can also catalyze the formation of other flavonoids, such as quercetin (B1663063), from this compound, highlighting the complexity of this enzymatic step. nih.gov

The following table summarizes the effects of genetic manipulation of these key enzymes on this compound flux:

EnzymeGeneGenetic Manipulation Strategy for this compound AccumulationExpected Outcome on this compound Flux
Dihydroflavonol 4-reductaseDFROverexpressionIncreased conversion of dihydroquercetin to this compound
Leucoanthocyanidin reductaseLARDownregulation/KnockoutDecreased conversion of this compound to catechin
Anthocyanidin synthaseANSDownregulation/KnockoutDecreased conversion of this compound to anthocyanidins

Strategies for Stereoisomer-Specific Production

This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The stereochemistry of this compound is crucial as it determines the stereochemistry of the resulting downstream products, such as catechin and epicatechin, which are the building blocks of proanthocyanidins. researchgate.net For instance, the reduction of dihydroquercetin by DFR typically produces (2R,3S,4S)-cis-leucocyanidin. mdpi.com

The control of stereochemistry in the biotechnological production of this compound can be achieved through several strategies. One approach is the selection of enzymes with specific stereoselectivity. Different DFR enzymes from various plant sources may exhibit different stereospecificities, allowing for the production of a desired stereoisomer of this compound.

Biocatalysis using whole cells or purified enzymes offers another route to stereoisomer-specific production. nih.gov For example, the use of specific yeast strains or marine-derived fungi has been shown to stereoselectively reduce flavanones to chiral flavan-4-ols, a reaction that is analogous to the reduction of dihydroquercetin to this compound. nih.gov

Furthermore, chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, can provide precise control over the stereochemistry of the final product. Chemical methods, such as Sharpless asymmetric dihydroxylation, can be employed to create chiral precursors that are then converted to the desired this compound stereoisomer using biocatalysts. nih.gov

The following table outlines some of the key stereoisomers of flavan-3,4-diols and their precursors, which are relevant to the stereospecific production of this compound:

PrecursorEnzyme/ReactionThis compound StereoisomerDownstream Products
(+)-DihydroquercetinDihydroflavonol 4-reductase (DFR)(2R,3S,4S)-cis-leucocyanidin(+)-Catechin (via LAR), Cyanidin (via ANS)
(+)-DihydroquercetinChemical Reduction (e.g., NaBH4)Mixture of stereoisomersMixture of procyanidins
Synthetic Chiral PrecursorsChemoenzymatic SynthesisSpecific desired stereoisomerStereospecific proanthocyanidins

Future Research Directions and Methodological Advances

Elucidation of Remaining Biosynthetic and Metabolic Gaps

Leucocyanidin (B1674801) stands at a critical metabolic crossroads, leading to the synthesis of both anthocyanins and proanthocyanidins (B150500) (PAs). Dihydroflavonol 4-reductase (DFR) catalyzes the conversion of dihydroflavonols to their corresponding leucoanthocyanidins, such as this compound. researchgate.net Subsequently, anthocyanidin synthase (ANS) can oxidize this compound to form cyanidin, a colored anthocyanidin. researchgate.net Concurrently, leucoanthocyanidin reductase (LAR) can convert this compound into (+)-catechin, a flavan-3-ol (B1228485) that serves as a building block for PAs. nih.gov

Recent studies have further illuminated the metabolic fate of this compound, revealing three distinct metabolic fluxes originating from this compound: towards catechin (B1668976), cyanidin, and a C-type carbocation. nih.govnih.gov This carbocation is a reactive intermediate that can participate in the synthesis of C-type PAs. nih.govnih.gov The formation of this carbocation is facilitated under weakly acidic conditions, highlighting the influence of the cellular microenvironment on this compound's metabolic path. nih.govnih.gov

Despite this progress, significant questions remain. The precise regulatory mechanisms that control the flux of this compound between the anthocyanin and proanthocyanidin (B93508) pathways are not fully understood. While the roles of key enzymes like DFR, ANS, and LAR are established, the interplay of other regulatory proteins, substrate availability, and subcellular compartmentalization in dictating the final metabolic output requires further investigation. The identification and characterization of yet unknown enzymes and transporters involved in these pathways remain a priority. wur.nlnih.gov

A summary of key research questions in this compound biosynthesis and metabolism is presented in Table 1.

Research AreaKey Unanswered Questions
Metabolic Flux Regulation How is the metabolic flow from this compound to either anthocyanins or proanthocyanidins controlled at the molecular level? What are the roles of transcription factors and other regulatory proteins?
Enzymology Are there additional, yet unidentified, enzymes involved in the modification or transport of this compound and its immediate derivatives?
Subcellular Localization Where exactly within the cell do the different metabolic conversions of this compound occur, and how are the intermediates transported between compartments?
Carbocation Chemistry What are the precise conditions and enzymatic or non-enzymatic factors that favor the formation of C-type carbocations from this compound in vivo?
Metabolic Grids Beyond the known pathways, are there alternative metabolic fates for this compound in different plant species or under specific environmental conditions?

Advanced Analytical Techniques for this compound Characterization

The inherent instability of this compound presents a significant challenge for its extraction, separation, and characterization. This instability necessitates the use of advanced and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for separating complex mixtures of flavonoids. researchgate.net When coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, these techniques can provide detailed structural information. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) is particularly useful for the structural elucidation of flavonoids, allowing for the fragmentation of parent ions to reveal key structural motifs. frontiersin.org For unequivocal structure determination, especially of novel derivatives, NMR remains the gold standard. mdpi.com However, obtaining sufficient quantities of pure this compound for NMR analysis is often a bottleneck.

Future advancements in this area will likely focus on developing more robust extraction and stabilization protocols for labile compounds like this compound. The application of hyphenated techniques, such as liquid chromatography-solid phase extraction-nuclear magnetic resonance spectroscopy (LC-SPE-NMR), could enable the direct structural analysis of leucocyanidins from complex mixtures without the need for extensive purification. Furthermore, the development of specific antibodies or molecularly imprinted polymers for this compound could facilitate its selective enrichment and quantification.

Challenges and emerging solutions in this compound analysis are outlined in Table 2.

Analytical ChallengeEmerging Techniques and Future Directions
Instability of this compound Development of mild extraction and rapid analysis protocols. Use of derivatization to create more stable analogs for analysis.
Separation of Isomers High-resolution chromatographic techniques (e.g., UPLC, chiral chromatography). Capillary electrophoresis (CE) for high-efficiency separations.
Structural Elucidation Advanced mass spectrometry techniques (e.g., high-resolution MS, ion mobility MS). Cryoprobe NMR for enhanced sensitivity with small sample amounts.
Quantification in Complex Matrices Development of stable isotope-labeled internal standards. Highly selective detection methods like multiple reaction monitoring (MRM) in MS.

Novel Synthetic Approaches for this compound and its Derivatives

The limited availability of pure this compound from natural sources hampers detailed biochemical and biological studies. Therefore, the development of efficient and stereoselective synthetic routes is of paramount importance. Current synthetic strategies often involve the reduction of dihydroquercetin. For instance, (+)-leucocyanidin can be synthesized from (+)-dihydroquercetin through reduction with sodium borohydride (B1222165). This synthetic this compound can then be used in biomimetic syntheses to produce procyanidins by condensation with catechin.

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold great promise for the production of this compound and its derivatives. For example, the use of dihydroflavonol 4-reductase (DFR) in a biocatalytic step could provide a highly stereoselective means of producing specific this compound isomers.

Future research in this area should focus on the development of scalable and cost-effective synthetic methodologies. This includes the exploration of novel catalysts, both chemical and biological, for key transformations. The synthesis of a broader range of this compound derivatives, including isotopically labeled versions and those with modified substitution patterns, will be crucial for probing enzyme mechanisms and biological activities.

A comparison of synthetic approaches for this compound is provided in Table 3.

Synthetic ApproachAdvantagesDisadvantagesFuture Research Focus
Chemical Synthesis Versatility in producing various derivatives.Can be multi-step, with potential for low yields and lack of stereoselectivity.Development of more efficient and stereoselective catalysts.
Biocatalytic Synthesis High stereoselectivity and regioselectivity. Milder reaction conditions.Limited to naturally occurring enzyme specificities.Enzyme engineering to create biocatalysts with novel substrate specificities and improved stability.
Chemoenzymatic Synthesis Combines the advantages of both chemical and biocatalytic methods.Can be complex to optimize the integration of chemical and enzymatic steps.Design of efficient one-pot multi-step chemoenzymatic cascades.

Exploration of this compound's Role in Underexplored Plant Systems and Stress Responses

While the role of flavonoids, particularly anthocyanins, in plant stress responses is well-documented, the specific functions of this compound as a key precursor are less understood. Anthocyanins are known to accumulate in response to a wide range of abiotic stresses, including drought, high light, UV radiation, and salinity, where they act as antioxidants and photoprotectants. researchgate.netnih.govfrontiersin.org For example, in wild tomato (Solanum peruvianum), drought stress induces the expression of dihydroflavonol 4-reductase (SpDFR), the enzyme responsible for this compound synthesis, leading to increased anthocyanin accumulation. nih.gov This suggests that the regulation of this compound production is a critical component of the plant's response to water deficit.

Future research should aim to directly investigate the accumulation and flux of this compound in a broader range of plant species, particularly those adapted to extreme environments. Many plant species remain largely unexplored in terms of their flavonoid metabolism. Studying these "underexplored" systems could reveal novel roles for this compound and its derivatives in mediating interactions with the environment.

Furthermore, the role of this compound in response to biotic stresses, such as pathogen and herbivore attacks, warrants deeper investigation. As a precursor to proanthocyanidins, which are known for their anti-herbivore and anti-pathogenic properties, the regulation of this compound biosynthesis is likely a key aspect of plant defense. researchgate.net

Potential roles of this compound in plant stress responses are summarized in Table 4.

Stress TypePotential Role of this compoundResearch Direction
Abiotic Stress (Drought, UV, Salinity) Precursor for the synthesis of protective anthocyanins and proanthocyanidins. researchgate.netnih.govQuantify this compound levels and metabolic flux in diverse plant species under various abiotic stresses.
Biotic Stress (Pathogens, Herbivores) Precursor for the production of defensive proanthocyanidins. researchgate.netInvestigate the localized accumulation of this compound at sites of infection or herbivory.
Nutrient Limitation Potential role in nutrient scavenging or as a signaling molecule.Explore the link between nutrient status and the regulation of this compound biosynthesis.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to study this compound metabolism in a comprehensive and integrated manner. Genomics, transcriptomics, proteomics, and metabolomics can be combined to create a systems-level understanding of how the biosynthesis and function of this compound are regulated.

Genomics allows for the identification of genes encoding the enzymes and regulatory factors involved in the flavonoid pathway across different plant species. frontiersin.org Comparative genomics can reveal the evolutionary diversification of these pathways.

Transcriptomics , through techniques like RNA-seq, provides a snapshot of gene expression levels under different conditions, helping to identify genes that are co-regulated and likely involved in the same metabolic pathway. nih.gov

Proteomics focuses on the large-scale study of proteins, including the enzymes directly responsible for this compound synthesis and conversion. nih.gov Quantitative proteomics can reveal changes in enzyme abundance in response to developmental or environmental cues.

Metabolomics enables the comprehensive analysis of the small-molecule metabolites, including this compound and its various derivatives, within a biological system. nih.govresearchgate.net Untargeted metabolomics can lead to the discovery of novel flavonoid compounds.

The true power of these technologies lies in their integration. For example, correlating transcriptomic and metabolomic data can help to link specific genes to the production of particular metabolites. nih.gov This integrative approach has already been successfully applied to study the biosynthesis of anthocyanins and proanthocyanidins in various plants. nih.gov

Future research will increasingly rely on these multi-omics approaches to build predictive models of this compound metabolism. This will not only enhance our fundamental understanding but also provide a roadmap for the metabolic engineering of plants with enhanced nutritional value or stress tolerance.

The application of omics technologies in this compound research is outlined in Table 5.

Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identification and characterization of genes in the flavonoid pathway. frontiersin.orgDiscovery of novel enzymes and regulatory factors. Understanding the genetic basis of flavonoid diversity.
Transcriptomics Analysis of gene expression patterns under different conditions. nih.govIdentification of co-expressed gene networks involved in this compound metabolism.
Proteomics Quantification of enzyme levels and post-translational modifications. nih.govUnderstanding the regulation of enzyme activity and metabolic flux.
Metabolomics Profiling of this compound and its downstream products. nih.govresearchgate.netDiscovery of novel this compound derivatives and metabolic pathways.
Integrative Omics Correlation of data from multiple omics platforms. nih.govBuilding comprehensive models of this compound biosynthesis and its regulation.

Q & A

Q. What are the validated methods for extracting and purifying leucocyanidin from natural sources?

this compound is commonly extracted from plant sources such as Litchi chinensis (lychee) petals and Vitis vinifera (grapevine) using solvent-based methods. Ethanol, acetone, or aqueous mixtures are typical solvents, followed by chromatographic purification (e.g., HPLC or column chromatography). Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the flavan-3-ol backbone (C₁₅H₁₄O₇) and distinguish isoforms like (+)-leucocyanidin .

Q. How should researchers handle this compound to ensure stability during experiments?

this compound is sensitive to light and temperature. Store powdered forms at -20°C for up to 3 years or in solvents (e.g., DMSO) at -80°C for 1 year. Avoid repeated freeze-thaw cycles, and conduct experiments under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What in vitro assays are suitable for assessing this compound’s bioactivity?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging or FRAP assays.
  • Anti-inflammatory effects : TNF-α/IL-6 inhibition in macrophage models.
  • Capillarotropic activity : Endothelial cell migration or tube formation assays. Always include controls (e.g., quercetin for antioxidant benchmarks) and validate results with dose-response curves .

Q. How can researchers confirm the purity of synthesized or extracted this compound?

Use high-performance liquid chromatography (HPLC) with UV detection at 285 nm (its absorbance peak in ethanol). Purity ≥95% is recommended for pharmacological studies. Cross-validate with melting point analysis (>355°C) and elemental composition (C 58.82%, H 4.61%, O 36.57%) .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in anti-ulcerogenic or cardioprotective effects may arise from differences in:

  • Dosage : Rat models often use 5 mg/kg/day for gastric protection, but higher doses may induce toxicity .
  • Model systems : Compare in vitro (cell lines) vs. in vivo (Wistar rats) outcomes.
  • Purity : Impurities in extracts can confound results; always report purity levels . Perform meta-analyses of existing data to identify trends and conduct replication studies under standardized conditions .

Q. What mechanistic studies are needed to elucidate this compound’s capillary-protective effects?

Advanced approaches include:

  • Transcriptomics : RNA sequencing to identify genes regulated by this compound in endothelial cells.
  • Pathway inhibition : Use siRNA or CRISPR to block suspected targets (e.g., VEGF signaling).
  • Molecular docking : Predict interactions with proteins like collagenase or elastase . Validate findings with immunohistochemistry in animal tissues .

Q. How can researchers optimize this compound’s bioavailability for preclinical studies?

Poor oral bioavailability is a limitation. Strategies include:

  • Nanoformulation : Liposomal encapsulation to enhance solubility.
  • Prodrug synthesis : Modify hydroxyl groups to improve absorption.
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

  • Ethics : Obtain institutional animal care approvals (e.g., IACUC) and adhere to ARRIVE guidelines for reporting.
  • Dose justification : Base doses on prior toxicological data (e.g., acute toxicity classifications in SDS) .
  • Blinding : Use blinded assessments to reduce bias in ulcer scoring or histopathological analyses .

Methodological Guidance

Q. How should researchers document experimental protocols for reproducibility?

  • Detailed methods : Specify solvents, equipment (e.g., HPLC column type), and software (e.g., GraphPad for statistics).
  • Data transparency : Publish raw data in repositories like Figshare or as supplementary material.
  • Negative results : Report failed experiments (e.g., ineffective extraction methods) to prevent redundancy .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Use non-linear regression (e.g., log-dose vs. response) and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes (common in rodent studies), apply non-parametric tests like Kruskal-Wallis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.